molecular formula C22H20N4O B12493639 3-methyl-1-phenyl-4-(pyridin-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3-methyl-1-phenyl-4-(pyridin-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12493639
M. Wt: 356.4 g/mol
InChI Key: BSPIIKTYQHCIHO-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-(pyridin-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines pyrazole and quinoline moieties, making it a valuable subject for studies in organic synthesis, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-4-(pyridin-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step reactions. One common approach starts with the condensation of appropriate pyrazole and quinoline derivatives, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic compound synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-4-(pyridin-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

3-methyl-1-phenyl-4-(pyridin-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-(pyridin-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methyl-1-phenyl-4-(pyridin-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one apart is its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

3-methyl-1-phenyl-4-pyridin-2-yl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C22H20N4O/c1-14-19-21(16-10-5-6-13-23-16)20-17(11-7-12-18(20)27)24-22(19)26(25-14)15-8-3-2-4-9-15/h2-6,8-10,13,21,24H,7,11-12H2,1H3

InChI Key

BSPIIKTYQHCIHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(N2)CCCC3=O)C4=CC=CC=N4)C5=CC=CC=C5

Origin of Product

United States

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